

## RXDX-106: A Promising Immunotherapy in Combination with Checkpoint Inhibitors

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#### For Immediate Release

A comprehensive analysis of preclinical data reveals that the novel TAM (TYRO3, AXL, MER) and c-Met kinase inhibitor, RXDX-106, demonstrates significantly enhanced anti-tumor efficacy when used in combination with checkpoint inhibitors compared to its activity as a monotherapy. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols supporting these findings, tailored for researchers, scientists, and drug development professionals.

## Enhanced Anti-Tumor Efficacy with Combination Therapy

Preclinical studies in syngeneic mouse models have consistently shown that while RXDX-106 monotherapy possesses notable anti-tumor activity, its combination with an anti-PD-1 antibody leads to a more robust and durable anti-cancer response. The following tables summarize the key quantitative data from these studies.

## Table 1: Comparative Efficacy in MC38 Syngeneic Mouse Model



Treatment Group	Tumor Growth Inhibition (TGI)	Key Observations
Vehicle Control	-	Uninhibited tumor growth.
RXDX-106 Monotherapy	61% in immunocompetent mice[1]	Efficacy is dependent on a functional immune system, with only 22% TGI in immunodeficient mice[1].
Anti-PD-1 Monotherapy	Modest effect on tumor growth. [2]	-
RXDX-106 + Anti-PD-1	Significantly enhanced TGI and survival.[3][4]	Combination therapy leads to a significant decrease in tumor volume and weight.

**Table 2: Modulation of the Tumor Microenvironment** 

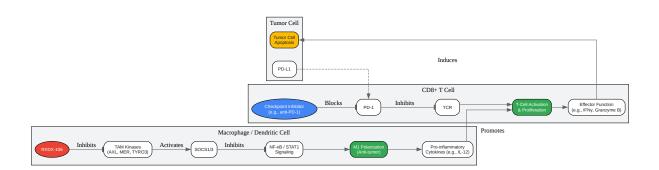
Immune Cell Population	RXDX-106 Monotherapy	RXDX-106 + Anti-PD-1
Tumor-Infiltrating Leukocytes (CD45+)	Increased infiltration.	Further increased infiltration.
M1-Polarized Macrophages	Increased presence, indicating a shift to an anti-tumor phenotype.	Enhanced M1 polarization.
Natural Killer (NK) Cells	Activation of NK cells.	Potentiated NK cell activity.
CD8+ T Cells	Proportional increase in intratumoral CD8+ T cells.	Significant increase in tumor-infiltrating CD8+ T cells.
IFNy Production	Increased, indicating enhanced T-cell function.	Markedly elevated IFNγ levels.

# Mechanism of Action: Reversing Immune Suppression



RXDX-106 functions as a potent and selective inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER) and c-Met. In the tumor microenvironment, TAM kinases are key negative regulators of the innate immune response, contributing to the evasion of cancer cells from immune surveillance. By inhibiting these kinases, RXDX-106 reverses this immunosuppression.

The inhibition of TAM kinases on myeloid cells, such as macrophages and dendritic cells, leads to their activation and a shift towards an anti-tumor M1 macrophage phenotype. This, in turn, promotes the activation of natural killer (NK) cells and enhances the recruitment and function of cytotoxic CD8+ T cells within the tumor. The combination with an anti-PD-1 antibody further unleashes the anti-tumor potential of these newly activated T cells, resulting in a synergistic therapeutic effect.



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**Caption:** Proposed signaling pathway of RXDX-106 in the tumor microenvironment.



### **Experimental Protocols**

The following is a summary of the key experimental protocols used to evaluate the efficacy of RXDX-106.

### **Syngeneic Mouse Models**

- Cell Lines: Murine colon adenocarcinoma MC38, renal cell carcinoma Renca, and mammary carcinoma EMT6 cells were utilized.
- Animals: C57BL/6 or BALB/c mice (immunocompetent) and athymic nude mice (immunodeficient) were used.
- Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice.
   Treatment was initiated when tumors reached a predetermined size (e.g., ~200 mm³ for MC38).

#### **Dosing and Administration**

- RXDX-106: Administered orally, daily, at doses ranging from 1 to 60 mg/kg.
- Anti-PD-1 Antibody: Administered intraperitoneally.
- Combination Therapy: RXDX-106 was administered daily, and the anti-PD-1 antibody was given on a specified schedule (e.g., twice weekly).

### **Efficacy Assessment**

- Tumor Growth: Tumor volume was measured regularly using calipers. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
- Survival: Animals were monitored for survival, and Kaplan-Meier survival curves were generated.

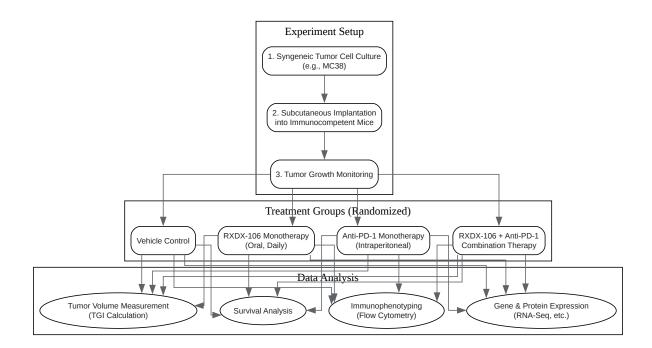
#### **Immunophenotyping**

 Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g.,



CD45, CD8, F4/80, CD11c, NKp46) to quantify the immune cell populations within the tumor microenvironment.

• RNA Sequencing and Protein Analysis: Whole tumor lysates were analyzed to assess changes in gene and protein expression related to immune function.



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